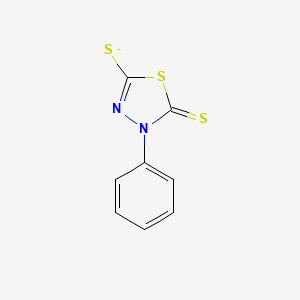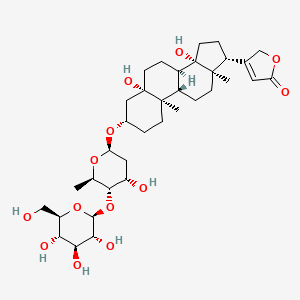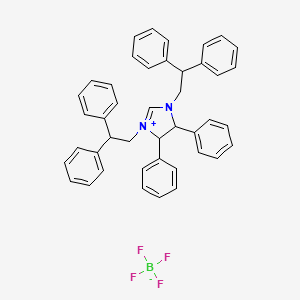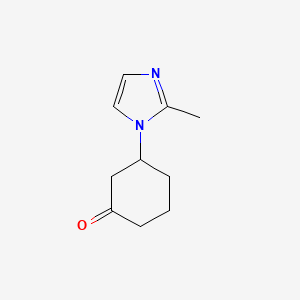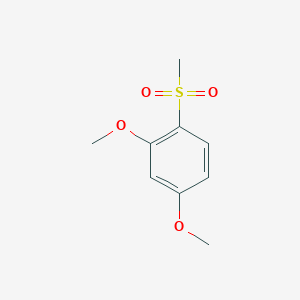
1-(Methanesulfonyl)-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O4S It is a derivative of benzene, featuring two methoxy groups and a methylsulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-1-(methylsulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2,4-dimethoxybenzene using methylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The methylsulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like sulfuric acid or iron(III) bromide.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nitration: 2,4-Dimethoxy-1-(methylsulfonyl)-5-nitrobenzene.
Bromination: 2,4-Dimethoxy-1-(methylsulfonyl)-5-bromobenzene.
Oxidation: 2,4-Dimethoxy-1-(methylsulfonyl)benzene sulfone.
Reduction: 2,4-Dimethoxy-1-(methylthio)benzene.
Applications De Recherche Scientifique
2,4-Dimethoxy-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-1-(methylsulfonyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the methylsulfonyl group can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
1,3-Dimethoxy-4-(methylsulfonyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and properties.
2,4-Dimethoxy-1-(methylthio)benzene: Contains a methylthio group instead of a methylsulfonyl group, affecting its oxidation state and reactivity.
Uniqueness
2,4-Dimethoxy-1-(methylsulfonyl)benzene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing methylsulfonyl group
Propriétés
Numéro CAS |
38452-44-7 |
|---|---|
Formule moléculaire |
C9H12O4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
2,4-dimethoxy-1-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S/c1-12-7-4-5-9(14(3,10)11)8(6-7)13-2/h4-6H,1-3H3 |
Clé InChI |
JQVBKXBFLDZQDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)S(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


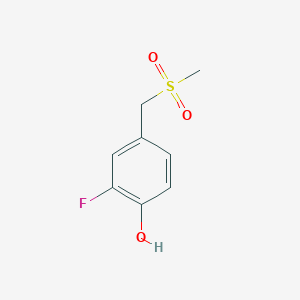
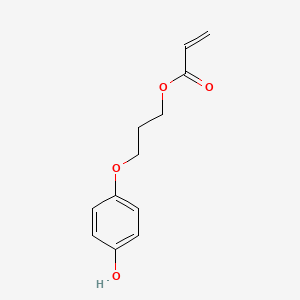
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
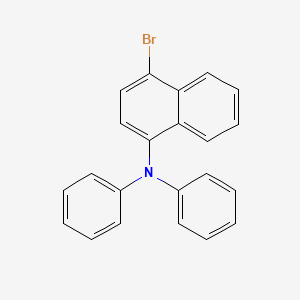
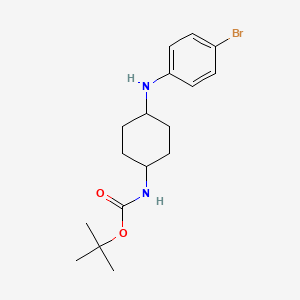
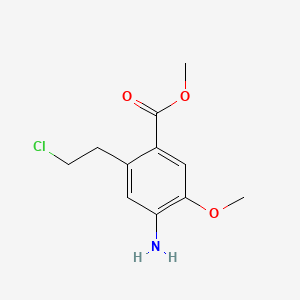
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
